molecular formula C20H19NO4S B2787666 4-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 898429-43-1

4-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2787666
CAS No.: 898429-43-1
M. Wt: 369.44
InChI Key: XVOFXWMRFBKHSY-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with an ethanesulfonyl group at the para position and a 4-methoxynaphthalen-1-yl moiety attached via an amide linkage.

Properties

IUPAC Name

4-ethylsulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-3-26(23,24)15-10-8-14(9-11-15)20(22)21-18-12-13-19(25-2)17-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOFXWMRFBKHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxynaphthalene Intermediate: The methoxynaphthalene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where naphthalene is reacted with methanol in the presence of a Lewis acid catalyst.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation, where the intermediate is treated with ethylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide Core: The final step involves the coupling of the methoxynaphthalene intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl or methoxy groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound’s structural features allow it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent-Based Classification of Analogous Benzamides

Key structural analogs are categorized based on substituent variations (Table 1):

Compound Name Substituent at Benzamide Para Position Naphthalene/Phenyl Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
4-(Ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide Ethanesulfonyl (-SO₂C₂H₅) 4-Methoxynaphthalen-1-yl ~388.4 (estimated) Potential kinase inhibition, moderate solubility
4-(Dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide Dimethylamino (-N(CH₃)₂) 4-Methoxynaphthalen-1-yl ~334.4 Higher lipophilicity, possible CNS activity
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Bromo (-Br) 4-Methoxy-2-nitrophenyl ~375.2 Strong electron-withdrawing effects, crystallographic utility
Venetoclax (C45H50ClN7O7S) Complex substituents (multiple rings) 3-Nitro-4-aminophenyl sulfonamide 868.44 BCL-2 inhibitor, oncology therapeutic

Key Observations :

  • In contrast, bromo and nitro groups in 4MNB exhibit even greater electron withdrawal, which may improve crystallinity but reduce metabolic stability .
  • Aromatic Interactions : The 4-methoxynaphthalen-1-yl group in the target compound offers extended π-system interactions compared to simpler phenyl or nitrophenyl groups in analogs like 4MNB. This could improve binding affinity in enzyme pockets reliant on aromatic stacking .
  • Solubility and Bioavailability: Ethanesulfonyl derivatives generally exhibit higher aqueous solubility than bromo or nitro-substituted benzamides due to the polar sulfonyl moiety. However, they are less lipophilic than dimethylamino analogs, which may limit blood-brain barrier penetration .

Biological Activity

4-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This compound belongs to the class of benzamides and features an ethanesulfonyl group, which is believed to play a crucial role in its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO4SC_{18}H_{19}NO_4S, with a molecular weight of approximately 345.42 g/mol. The structure includes:

  • A benzamide core ,
  • An ethanesulfonyl group ,
  • A 4-methoxynaphthalen-1-yl moiety .

This unique combination of functional groups contributes to its interaction with biological targets, particularly in cancer cells.

Research indicates that compounds similar to this compound exhibit significant biological activity by inhibiting tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis in cancer cells. The mechanism can be summarized as follows:

  • Tubulin Binding : The compound binds to tubulin, preventing its polymerization.
  • Cell Cycle Arrest : This action leads to disruption in mitotic spindle formation, causing cell cycle arrest.
  • Apoptosis Induction : Eventually, the disruption triggers programmed cell death in malignant cells.

Anticancer Properties

Several studies have explored the anticancer potential of this compound, particularly its ability to inhibit various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Tubulin inhibition
MCF-76.8Microtubule disruption
A5497.5Induction of apoptosis

These findings suggest that the compound exhibits potent anticancer activity across multiple cancer types, reinforcing its potential as a therapeutic agent.

Case Studies

  • Study on HeLa Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, correlating with increased levels of apoptotic markers such as caspase activation.
  • MCF-7 Breast Cancer Model : In another experiment using MCF-7 cells, the compound was shown to downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic factors (Bax), indicating its role in promoting apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamideContains a fluorine atom instead of ethanesulfonyl groupAnticancer activity through similar mechanisms
N-(2-(2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamideSulfonamide structure with different substituentsInvestigated for various biological activities

These comparisons highlight the unique aspects of this compound's mechanism and efficacy against cancer cells.

Q & A

Q. How to address poor aqueous solubility for in vivo studies?

  • Methodological Answer :
  • Formulation : Use β-cyclodextrin inclusion complexes or PEGylation. Characterize via phase solubility studies .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo .

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